molecular formula C8H13N3O3 B3151584 Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate CAS No. 716329-43-0

Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate

Cat. No.: B3151584
CAS No.: 716329-43-0
M. Wt: 199.21
InChI Key: JDIYWHCPRORNMQ-UHFFFAOYSA-N
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Description

Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate is a compound that features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole precursor. One common method involves the use of tert-butylamidoxime and an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to form the oxadiazole ring . The reaction conditions often include refluxing in a solvent like dimethylformamide (DMF) to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution reactions can produce a wide range of substituted oxadiazole compounds.

Mechanism of Action

The mechanism of action of tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. For instance, some derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity . The pathways involved can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the oxadiazole ring. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

tert-butyl N-(1,3,4-oxadiazol-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-8(2,3)14-7(12)9-4-6-11-10-5-13-6/h5H,4H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIYWHCPRORNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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